2-(2,4-dibromo-6-fluorophenyl)acetic acid
Overview
Description
2,4-Dibromo-6-fluorophenylacetic acid (DBFPA) is an organic chemical compound. It has the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . It has attracted the attention of researchers in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-fluorophenylacetic acid consists of a phenyl ring substituted with two bromine atoms, one fluorine atom, and an acetic acid group . The exact spatial arrangement of these atoms and groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Mechanism of Action
Target of Action
It’s known that similar compounds are often used in biomedical research, specifically in suzuki coupling reactions .
Mode of Action
It’s worth noting that boronic acid derivatives like this compound are extensively employed in suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to form carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki coupling reactions, it’s likely involved in the synthesis of complex organic compounds .
Result of Action
As a boronic acid derivative used in suzuki coupling reactions, it likely plays a role in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the stability and reactivity of similar compounds .
Properties
IUPAC Name |
2-(2,4-dibromo-6-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUWMXUHTJCTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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